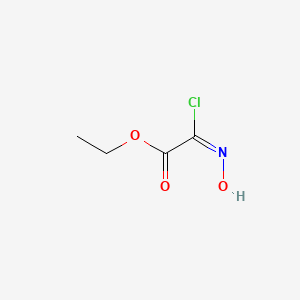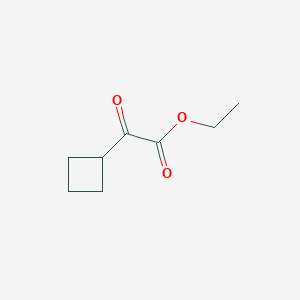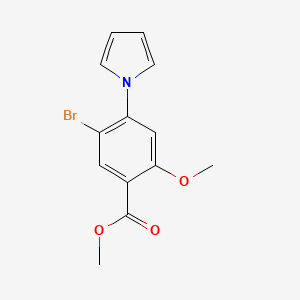![molecular formula C8H6BrNO2 B3159140 5-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one CAS No. 861106-93-6](/img/structure/B3159140.png)
5-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one
Overview
Description
5-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one, also known as 5-bromo-1H-benzoxazin-2-one (5-BBN) is a heterocyclic organic compound that has been used in scientific research for many years. It is a highly versatile compound that has many applications in chemistry, biology, and medicine. 5-BBN is a valuable research tool due to its unique properties, such as its ability to form covalent bonds with various molecules, its high solubility in water, and its stability in aqueous solutions.
Scientific Research Applications
Synthesis of 1,2-Dihydroquinolines
The catalyst-free annulation of 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates has been successfully achieved under mild conditions. Specifically, the reaction of these acrylates with sulfur ylides leads to the formation of various 1,2-dihydroquinolines in generally high yields . These compounds find applications in medicinal chemistry, as they often serve as privileged scaffolds for drug discovery.
Polysubstituted 2,3-Dihydropyrroles
In addition to dihydroquinolines, 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates can undergo [3+2]-annulations with α,β-unsaturated imines. This reaction provides a broad scope of polysubstituted 2,3-dihydropyrroles with high efficiency . These heterocycles have diverse applications, including as ligands, bioactive molecules, and building blocks for organic synthesis.
N-Heterocyclic Carbene (NHC) Ligands
N-heterocyclic carbenes (NHCs) play a crucial role in modern organic synthesis. Researchers have developed NHC-catalyzed protocols for the synthesis of substituted imidazoles, which are key components in functional molecules. These advances have focused on regiocontrolled synthesis, emphasizing the bonds formed during imidazole formation .
Novel Aromatic Ester Monomer
A new benzoxazine monomer, terephthalic acid bis-[2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)]ethyl ester (TMBE), has been synthesized. TMBE contains bis-ester groups and is obtained through simple esterification reactions. Its unique structure makes it an interesting candidate for polymerization studies and material applications .
Mechanism of Action
Target of Action
The primary targets of the compound 5-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one are currently unknown. This compound is a heterocyclic aromatic organic compound
Mode of Action
It’s known that the compound can undergo catalyst-free annulations under mild conditions . The exact interaction with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
The compound is a key component in the synthesis of substituted imidazoles , which are used in a variety
properties
IUPAC Name |
5-bromo-1,4-dihydro-3,1-benzoxazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-6-2-1-3-7-5(6)4-12-8(11)10-7/h1-3H,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVJGIWTWBRGBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2Br)NC(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


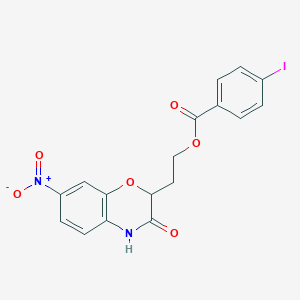
![5-[(4-Fluorophenyl)sulfonyl]-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B3159073.png)
![N'-[3-cyano-4-(2-thienyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide](/img/structure/B3159083.png)
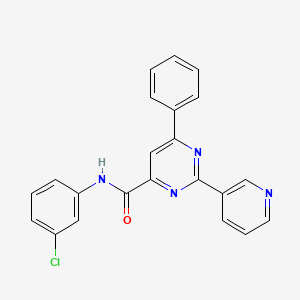
![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 4-fluorobenzoate](/img/structure/B3159097.png)
![N-benzoyl-N'-[3-(dimethylamino)phenyl]thiourea](/img/structure/B3159103.png)
![N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide](/img/structure/B3159106.png)
![2-(4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine](/img/structure/B3159111.png)
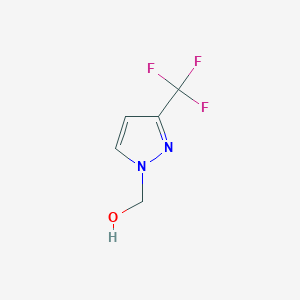
![Oxetane, 3-[[[6-(4-bromophenoxy)hexyl]oxy]methyl]-3-ethyl-](/img/structure/B3159133.png)
